molecular formula C4H8Cl2N4 B11909077 Pyrazine-2,6-diamine dihydrochloride

Pyrazine-2,6-diamine dihydrochloride

Cat. No.: B11909077
M. Wt: 183.04 g/mol
InChI Key: HMOPALWUQBVDQJ-UHFFFAOYSA-N
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Description

Pyrazine-2,6-diamine dihydrochloride (C₄H₈Cl₂N₄; molecular weight: 183.04 g/mol) is a pyrazine derivative with two amine groups at the 2- and 6-positions and two hydrochloride counterions. It is a white to off-white crystalline powder with high solubility in water and polar solvents, making it suitable for pharmaceutical and synthetic applications . The compound is structurally characterized by a six-membered aromatic pyrazine ring, which confers stability and reactivity for forming coordination complexes or serving as a building block in drug development .

Properties

Molecular Formula

C4H8Cl2N4

Molecular Weight

183.04 g/mol

IUPAC Name

pyrazine-2,6-diamine;dihydrochloride

InChI

InChI=1S/C4H6N4.2ClH/c5-3-1-7-2-4(6)8-3;;/h1-2H,(H4,5,6,8);2*1H

InChI Key

HMOPALWUQBVDQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazine-2,6-diamine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes several steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization and deprotection steps. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Pyrazine-2,6-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,6-dione, while substitution reactions can produce a variety of functionalized pyrazine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Pyrazine-2,6-diamine dihydrochloride serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of derivatives that possess enhanced biological activities or novel properties.

Reaction Type Description
Oxidation Can be oxidized to form pyrazine-2,6-dione using agents such as potassium permanganate.
Reduction Can be reduced to its diamine form using reducing agents like sodium borohydride.
Substitution Nucleophilic substitution can introduce different functional groups into the pyrazine ring.

Biological Research

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its efficacy against various bacterial strains and cancer cell lines. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity.

Case Study: Anticancer Activity
In a study evaluating the anticancer properties of pyrazine derivatives, this compound was found to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) when compared to standard chemotherapeutics like Doxorubicin .

Medicinal Applications

Enzyme Inhibition and Receptor Modulation
this compound is being investigated for its potential use in drug development. It acts as an enzyme inhibitor and receptor modulator, which could lead to therapeutic applications in treating various diseases.

Therapeutic Area Potential Uses
Pain Management Potential use as sodium channel blockers for pain relief in conditions like neuropathic pain and inflammatory pain .
Neurodegenerative Disorders Investigated for treatment of Alzheimer's disease and other neurodegenerative conditions .

Industrial Applications

Dyes and Agrochemicals
In industrial settings, this compound is utilized in the production of dyes and agrochemicals. Its unique chemical properties make it suitable for synthesizing colorants and agricultural chemicals that require specific reactivity profiles.

Mechanism of Action

The mechanism of action of pyrazine-2,6-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analogues

Pyrazine-2,6-diamine dihydrochloride shares structural similarities with other pyrazine, piperazine, and triazine derivatives. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences Primary Applications
Pyrazine-2,5-diamine dihydrochloride C₄H₈Cl₂N₄ 183.04 Amine groups at 2- and 5-positions Intermediate in anticonvulsant synthesis
Pyridazine-3,6-diamine C₄H₆N₄ 110.12 Non-aromatic pyridazine ring; lower stability Degrades rapidly, limiting pharmaceutical use
Pramipexole dihydrochloride C₁₀H₁₇N₃S·2HCl·H₂O 302.26 Benzothiazole ring with a tetrahydro backbone Parkinson’s disease treatment
Xylazine hydrochloride C₁₂H₁₆N₂S·HCl 256.79 Thiazine ring with dimethylphenyl substituents Veterinary sedative

Key Insights :

  • Positional Isomerism : Pyrazine-2,5-diamine dihydrochloride differs in amine group placement, altering electronic properties and reactivity compared to the 2,6-isomer .
  • Ring Stability: Pyridazine-3,6-diamine degrades upon air exposure due to its non-aromatic structure, whereas pyrazine-2,6-diamine’s aromaticity enhances stability .
  • Pharmacological Targets: Unlike pramipexole (dopamine agonist) or xylazine (α₂-adrenoceptor agonist), pyrazine-2,6-diamine derivatives are primarily explored as ion channel blockers (e.g., JZP-4) or kinase inhibitors .
Physicochemical Properties
Property This compound Pyrazine-2,3-diamine Piperazine-2,3-dicarboxylic acid
Solubility in Water High (>100 mg/mL) Moderate (~50 mg/mL) Low (<10 mg/mL)
Melting Point >250°C (decomposes) ~220°C 285–290°C
Stability Stable under ambient conditions Air-sensitive Hygroscopic

Key Insights :

  • This compound’s high solubility and thermal stability make it preferable for aqueous formulations over less soluble analogues like piperazine-2,3-dicarboxylic acid .
  • Pyrazine-2,3-diamine’s air sensitivity limits its utility in open-air synthetic processes .
Pharmacological Activity
  • Pyrazine-2,6-diamine Derivatives :

    • JZP-4 : A sodium/calcium channel blocker with broad-spectrum anticonvulsant activity (ED₅₀ = 12 mg/kg in rodent models) .
    • Gilteritinib Degradation Product : Forms 3-ethyl-N⁶-substituted pyrazine-2,6-diamine, a metabolite in anticancer therapies targeting FLT3 kinase .
  • Comparisons :

    • Pramipexole : Acts on dopamine D₂/D₃ receptors (EC₅₀ = 2–60 nM) but lacks ion channel modulation .
    • Lamotrigine : A triazine anticonvulsant with a distinct mechanism (voltage-gated sodium channel blockade) and higher metabolic stability than pyrazine analogues .

Biological Activity

Pyrazine-2,6-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its six-membered heterocyclic aromatic structure containing two nitrogen atoms at the 2 and 6 positions. Its molecular formula is C4H8Cl2N4C_4H_8Cl_2N_4, with a molar mass of approximately 165.05 g/mol. This unique substitution pattern significantly influences its chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications.
  • Anticancer Effects : Pyrazine derivatives have been reported to exhibit anticancer properties by inhibiting cancer cell proliferation in various human cancer cell lines .
  • Enzyme Inhibition : The compound interacts with specific molecular targets, modulating the activity of enzymes involved in various biochemical pathways .

The mechanism of action for this compound involves its ability to bind to and modulate the activity of enzymes and receptors. The exact molecular targets are still under investigation, but it is believed that the compound affects multiple biochemical pathways due to its structural characteristics.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Anticancer Activity

In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines. For instance, in a study on human breast cancer cells (MCF-7), the compound showed an IC50 value of 15 µM, indicating potent anticancer activity.

Cell LineIC50 (µM)
MCF-715
HeLa20
A54918

Comparison with Similar Compounds

This compound can be compared with other pyrazine derivatives to highlight its unique biological activities:

CompoundBiological ActivityNotable Features
Pyrazine-2,5-diamineAntimicrobialSimilar structure but less potent against cancer cells
Pyrrolopyrazine derivativesAntiviralBroader range of biological activities

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